1-Fluoro-3-nitrobenzene is an aromatic compound characterized by the presence of both a fluorine atom and a nitro group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 141.1 g/mol. The compound is also known by several synonyms, including m-fluoronitrobenzene and m-nitrofluorobenzene. It is classified under the CAS number 402-67-5 and is notable for its unique positioning of substituents on the benzene ring, which influences its chemical behavior and reactivity .
Key Reactions:
Several synthetic routes have been developed for the preparation of 1-fluoro-3-nitrobenzene:
Each method varies in yield and reaction conditions, highlighting the versatility in synthesizing this compound.
1-Fluoro-3-nitrobenzene finds applications in various fields:
Interaction studies involving 1-fluoro-3-nitrobenzene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate the mechanisms behind nucleophilic aromatic substitution, particularly how substituent effects influence reaction rates and pathways. The findings from these studies contribute valuable information to both academic research and industrial applications .
1-Fluoro-3-nitrobenzene shares structural similarities with other fluorinated nitrobenzenes, but its unique arrangement of functional groups sets it apart. Here are some similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Fluoro-4-nitrotoluene | Fluorine at position 2, nitro at position 4 | Different substitution pattern affects reactivity |
4-Fluoronitrobenzene | Fluorine at position 4 | More reactive due to para positioning |
1-Fluoro-2-nitrobenzene | Fluorine at position 1, nitro at position 2 | Different electronic effects compared to meta position |
The unique meta positioning of the fluorine and nitro groups in 1-fluoro-3-nitrobenzene leads to distinct chemical properties and reactivity patterns compared to its ortho and para counterparts.
The systematic IUPAC nomenclature for this compound is 1-fluoro-3-nitrobenzene, which precisely describes the substitution pattern on the benzene ring [1] [2] [3] [4]. This naming convention follows the standard IUPAC rules for aromatic compounds, where the benzene ring serves as the parent structure and the substituents are numbered to give the lowest possible locant set. The fluorine atom is assigned position 1, and the nitro group occupies position 3, establishing a meta-substitution pattern.
The nomenclature reflects the compound's structural characteristics, with the electron-withdrawing nature of both substituents influencing the electronic properties of the aromatic system. The meta-positioning of the fluorine and nitro groups creates a specific electronic environment that affects the compound's reactivity and spectroscopic properties [1] [2] [3] [4].
The compound is known by several common names in chemical literature and databases. Primary synonyms include 3-fluoronitrobenzene, meta-fluoronitrobenzene, and meta-nitrofluorobenzene [1] [2] [3] [4]. These alternative names reflect different naming conventions but all refer to the same molecular structure.
The compound is registered under Chemical Abstracts Service Registry Number 402-67-5, which serves as its unique identifier in chemical databases worldwide [1] [2] [3] [4]. Additional registry identifiers include the European Community Number 206-953-0 and the MDL Number MFCD00007196 [1] [2] [3] [4]. In major chemical databases, the compound is catalogued as PubChem CID 9823 and ChemSpider ID 21168762 [1] [2].
Nomenclature System | Identifier/Name | Source |
---|---|---|
IUPAC Name | 1-fluoro-3-nitrobenzene | [1] [2] [3] [4] |
Common Names | 3-fluoronitrobenzene; meta-fluoronitrobenzene; meta-nitrofluorobenzene | [1] [2] [3] [4] |
CAS Registry Number | 402-67-5 | [1] [2] [3] [4] |
European Community Number | 206-953-0 | [1] [2] [3] [4] |
MDL Number | MFCD00007196 | [1] [2] [3] [4] |
PubChem CID | 9823 | [1] [2] [3] [4] |
ChemSpider ID | 21168762 | [2] |
The standardized molecular identifiers include the InChI (International Chemical Identifier) InChI=1S/C6H4FNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H and InChI Key WMASLRCNNKMRFP-UHFFFAOYSA-N [1] [2] [3] [4]. The SMILES notation is represented as [O-]N+c1cccc(F)c1, which provides a linear encoding of the molecular structure [1] [2] [3] [4].
1-Fluoro-3-nitrobenzene exhibits a planar molecular geometry characteristic of substituted aromatic compounds [5] [6]. The benzene ring maintains its planar configuration with bond angles close to 120 degrees, typical of sp² hybridized carbon atoms. The meta-substitution pattern creates a specific geometric arrangement where the fluorine and nitro groups are separated by one carbon atom on the aromatic ring.
The compound has a molecular formula of C₆H₄FNO₂ with a molecular weight of 141.10 g/mol [1] [2] [3] [4]. The electronic structure is characterized by a conjugated π-electron system that extends across the aromatic ring, with both substituents acting as electron-withdrawing groups. The nitro group exhibits strong electron-withdrawing properties through both resonance and inductive effects, while the fluorine atom primarily exerts its influence through inductive electron withdrawal [5] [7].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₄FNO₂ | [1] [2] [3] [4] |
Molecular Weight | 141.10 g/mol | [1] [2] [3] [4] |
Melting Point | 1.7°C | [8] [9] |
Boiling Point | 200-205°C | [8] [9] |
Density (25°C) | 1.325 g/mL | [8] [9] |
Refractive Index (20°C) | 1.524-1.526 | [8] [9] |
Flash Point | 76°C | [8] [9] |
Dipole Moment | 3.45 D | [5] [10] [11] |
The dipole moment of 1-fluoro-3-nitrobenzene is 3.45 D [5] [10] [11], which reflects the asymmetric distribution of electron density caused by the polar substituents. This value is intermediate between that of 1-fluoro-2-nitrobenzene (4.60 D) and 1-fluoro-4-nitrobenzene (2.87 D), demonstrating how the relative positioning of substituents affects the overall molecular dipole [10].
The electron affinity has been measured at 1.21 ± 0.05 eV [12], indicating the compound's capacity to accept electrons. This relatively high electron affinity is consistent with the presence of two electron-withdrawing groups. The ionization energy is approximately 9.8 eV [12], reflecting the energy required to remove an electron from the highest occupied molecular orbital.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-fluoro-3-nitrobenzene exhibits characteristic aromatic signals in the region of 7.0-8.2 ppm [13] [14] [15]. The four aromatic protons appear as complex multiplets due to coupling with both each other and the fluorine nucleus. The meta-substitution pattern creates a specific coupling pattern that can be used for structural identification.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows aromatic carbon signals in the typical range of 110-160 ppm [13] [14] [15]. The carbon atoms directly bonded to the substituents exhibit characteristic chemical shifts that reflect the electronic effects of the fluorine and nitro groups. The carbon bearing the fluorine atom typically appears as a doublet due to ¹³C-¹⁹F coupling.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum displays a characteristic signal at approximately -112.0 ppm (referenced to CFCl₃) [16] [17] [18]. This chemical shift is typical for aromatic fluorine atoms and provides valuable information about the electronic environment of the fluorine nucleus. The coupling between fluorine and aromatic protons creates complex multiplicity patterns that aid in structural determination.
The infrared spectrum of 1-fluoro-3-nitrobenzene exhibits characteristic absorption bands that confirm the presence of both functional groups [19] [20] [14]. The nitro group displays two prominent absorption bands: the asymmetric stretch at approximately 1520 cm⁻¹ and the symmetric stretch at approximately 1350 cm⁻¹ [19] [20] [14]. These frequencies are typical for aromatic nitro compounds and provide definitive identification of the nitro functionality.
The carbon-fluorine bond produces a characteristic absorption in the fingerprint region, typically appearing as a strong band. Aromatic C-H stretching vibrations appear in the region around 3000-3100 cm⁻¹, while aromatic C=C stretching modes are observed in the 1400-1600 cm⁻¹ region [19] [20] [14].
The mass spectrum of 1-fluoro-3-nitrobenzene shows the molecular ion peak at m/z 141, corresponding to the molecular weight of the compound [13] [14] [21]. The base peak typically appears at m/z 95, which corresponds to the loss of NO₂ (46 mass units) from the molecular ion [13] [14] [21]. This fragmentation pattern is characteristic of nitroaromatic compounds, where the nitro group is readily lost under electron impact conditions.
Other significant fragment ions include peaks at m/z 75 and m/z 111, which arise from further fragmentation of the aromatic ring and loss of fluorine or other substituents [13] [14] [21]. The fragmentation pattern provides valuable structural information and confirms the presence of both fluorine and nitro substituents.
Technique | Key Features | Reference |
---|---|---|
¹H NMR | Aromatic region: 7.0-8.2 ppm (multiplets) | [13] [14] [15] |
¹³C NMR | Aromatic carbons: 110-160 ppm range | [13] [14] [15] |
¹⁹F NMR | Chemical shift: -112.0 ppm (vs CFCl₃) | [16] [17] [18] |
IR Spectroscopy | NO₂ stretches: ~1520, ~1350 cm⁻¹; C-F stretch | [19] [20] [14] |
Mass Spectrometry | Molecular ion: m/z 141; Base peak: m/z 95 | [13] [14] [21] |
Acute Toxic;Irritant;Health Hazard